3-Ethyl-3-oxetanemethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-ethyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMJLQGKEDTEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26221-61-4 | |

| Record name | 3-Ethyl-3-hydroxymethyloxetane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062812 | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3047-32-3 | |

| Record name | OXT 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OXT-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloxetane-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXT-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622325VBYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Ethyl-3-oxetanemethanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this versatile oxetane (B1205548) derivative.

Core Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2][3] It is a valuable building block in organic synthesis, particularly in the formation of polymers and as an intermediate for pharmaceuticals.[1][3][4][5] Its miscibility in water enhances its utility in various applications.[1][3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2][3][5][6][7][8][9][10][11] |

| Molecular Weight | 116.16 g/mol | [2][3][6][7][8][9][10][11] |

| CAS Number | 3047-32-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Density | 1.019 g/mL at 25 °C | [1][2][3][7][10] |

| Boiling Point | 96 °C at 4 mmHg, 203 °C at 760 mmHg | [1][2][3][5][9][10][15] |

| Refractive Index | n20/D 1.453 | [1][3][7][9][10] |

| Flash Point | 108 °C (closed cup) | [7][10] |

| Water Solubility | Miscible | [1][3] |

| Appearance | Clear colorless liquid | [1][2][3] |

Chemical Structure

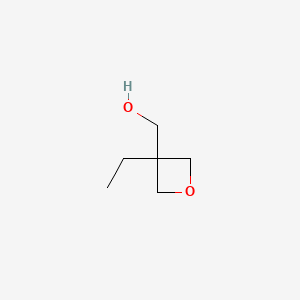

The structure of this compound features a strained four-membered oxetane ring, which is key to its reactivity, particularly in polymerization reactions.[4] The primary hydroxyl group allows for a wide range of chemical modifications.[4]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[4] A detailed protocol is described below.[1][6]

Materials:

-

Trimethylolpropane (1, 26.8 g, 0.2 mol)

-

Diethyl carbonate (23.6 g, 0.2 mol)

-

Potassium hydroxide (B78521) (0.1 g, 1.8 mmol)

-

Absolute ethyl alcohol (2 ml)

Procedure:

-

A mixture of trimethylolpropane, diethyl carbonate, and potassium hydroxide in absolute ethyl alcohol is refluxed in an oil bath at 110 °C for 1 hour.[1][6]

-

The mixture is then distilled at 110 °C for 1 hour to remove the ethanol.[1][6]

-

Distillation is continued, and the temperature of the oil bath is raised to 140 °C.[1][6]

-

Following distillation, a vacuum is applied for 1 hour to remove any excess solvent.[1][6]

-

The reaction mixture is heated to above 185 °C, and the product is collected in a cold trap under vacuum.[1][6]

-

This procedure typically yields over 85% of the theoretical yield.[1][6]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

-

¹H-NMR (CDCl₃, δ, ppm): 0.80–0.83 (t, 3H, –CH₂CH₃), 1.61–1.66 (q, 2H, –CH₂CH₃), 3.62 (s, 2H, –CH₂OH), 3.66 (s, 1H, –CH₂OH), 4.31–4.32 and 4.38–4.39 (d, 4H, –CH₂O).[1][6]

Applications in Research and Development

This compound serves as a crucial monomer for the production of polyoxetanes. These polymers are noted for their excellent mechanical properties, low surface energy, and good chemical resistance, making them suitable for advanced coatings and specialty resins.[4] The presence of a primary hydroxyl group also allows for its use as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][4] For instance, it can be used to synthesize amphiphilic hyperbranched polyethers which have applications as pigment dispersants.[1] It is also used in the preparation of thermal curing ink-jet inks.[2]

Safety and Handling

This compound is considered a combustible liquid and may cause respiratory irritation, skin irritation, and serious eye irritation.[10][16] It is harmful if swallowed.[16][17] Proper personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this chemical.[16] It should be stored in a well-ventilated place in a tightly closed container.[16][17] The compound is stable under normal conditions, and hazardous polymerization will not occur.[16][17]

References

- 1. This compound | 3047-32-3 [chemicalbook.com]

- 2. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS# 3047-32-3 [gmall.chemnet.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound 96 3047-32-3 [sigmaaldrich.com]

- 11. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 12. This compound (3047-32-3) 1H NMR spectrum [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

- 14. 3-Ethyl-(hydroxymethyl)oxetane|3047-32-3--Guarson Chemical Co., Ltd. [guarson.com]

- 15. This compound | 3047-32-3 [chemnet.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

Spectroscopic Profile of 3-Ethyl-3-oxetanemethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-3-oxetanemethanol (CAS No. 3047-32-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectral characteristics.

Executive Summary

This compound is a heterocyclic compound of growing interest in polymer chemistry and pharmaceutical development. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (3-Ethyloxetan-3-yl)methanol

-

Molecular Formula: C₆H₁₂O₂

-

Molecular Weight: 116.16 g/mol

-

Appearance: Colorless liquid

Spectroscopic Data

A summary of the available spectroscopic data is presented below. These data points are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.38 - 4.39 | d | 2H | -CH₂- (oxetane ring) |

| 4.31 - 4.32 | d | 2H | -CH₂- (oxetane ring) |

| 3.66 | s | 1H | -OH |

| 3.62 | s | 2H | -CH₂OH |

| 1.61 - 1.66 | q | 2H | -CH₂CH₃ |

| 0.80 - 0.83 | t | 3H | -CH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The condensed phase IR spectrum of this compound is available from the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretching (alcohol) |

| ~2960-2850 | C-H stretching (alkane) |

| ~1040 | C-O stretching (alcohol and ether) |

| ~980 | Oxetane (B1205548) ring vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound was not found, analysis of its structure suggests characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 116. Key fragments would likely arise from the loss of a hydroxymethyl group (-CH₂OH, 31 Da) or an ethyl group (-CH₂CH₃, 29 Da), and cleavage of the oxetane ring.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Proton-decoupled pulse sequences are typically used to obtain a spectrum with single lines for each unique carbon atom.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The instrument is scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Visualization of Methodologies

To illustrate the workflow of spectroscopic data acquisition and the chemical structure, the following diagrams are provided.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Ring Strain Energy of 3-Ethyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring strain energy of 3-Ethyl-3-oxetanemethanol, a crucial parameter influencing its reactivity and utility in medicinal chemistry and materials science. The document details the theoretical basis of ring strain in oxetane (B1205548) systems, presents available quantitative data, outlines the experimental and computational methodologies for its determination, and situates this knowledge within the broader context of its applications in drug discovery.

Introduction to Oxetane Ring Strain

Oxetanes, four-membered heterocyclic ethers, are of significant interest in drug discovery and medicinal chemistry due to their unique physicochemical properties.[1][2][3] The inherent ring strain in the oxetane nucleus, a consequence of bond angle deviation from the ideal tetrahedral geometry, is a key determinant of their chemical behavior.[4][5] This strain energy not only influences their reactivity in ring-opening reactions but also contributes to the conformational rigidity and metabolic stability of molecules into which they are incorporated.[6][7] this compound, a substituted oxetane, serves as a valuable building block in the synthesis of polymers and as a motif in the design of novel therapeutic agents.[8][9] Understanding its ring strain energy is therefore critical for predicting its reactivity and optimizing its application in various scientific domains.

Quantitative Analysis of Ring Strain Energy

| Compound | Ring Size | Substitution | Ring Strain Energy (kcal/mol) | Ring Strain Energy (kJ/mol) |

| Cyclohexane | 6 | Unsubstituted | ~0 | ~0 |

| Tetrahydrofuran | 5 | Unsubstituted | 5.6 | 23.4 |

| Cyclopentane | 5 | Unsubstituted | 6.2 | 25.9 |

| Thietane | 4 | Unsubstituted | 19.6 | 82.0 |

| Oxetane | 4 | Unsubstituted | 25.5 | 106.3-107 |

| This compound | 4 | 3,3-disubstituted | ~21.9 (estimated) | ~91.6 (estimated) |

| Cyclobutane | 4 | Unsubstituted | 26.3 | 109.9 |

| Thiirane | 3 | Unsubstituted | 19.8 | 82.8 |

| Oxirane | 3 | Unsubstituted | 27.3 | 114.2 |

Note: The value for this compound is an estimate based on the reduction in strain observed for other 3,3-disubstituted oxetanes relative to the parent oxetane.[12]

Experimental and Computational Protocols for Determining Ring Strain Energy

The determination of ring strain energy is not direct but is calculated by comparing the heat of formation of the cyclic molecule to a hypothetical strain-free acyclic analogue.[13] Both experimental and computational methods are employed for this purpose.

3.1. Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a classical experimental technique used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified compound (e.g., this compound) is encapsulated in a combustible container.

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with excess pure oxygen.

-

Combustion: The sample is ignited, and the complete combustion reaction is monitored.

-

Temperature Measurement: The change in temperature of the surrounding water bath is meticulously recorded to calculate the heat released during combustion.

-

Calculation of Enthalpy of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Derivation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Ring Strain Energy Calculation: The ring strain energy is determined by comparing the experimental enthalpy of formation with the theoretical enthalpy of formation of a suitable strain-free acyclic reference compound.

3.2. Computational Protocol: Ab Initio Calculations

Ab initio quantum chemistry methods provide a powerful tool for calculating the ring strain energy from first principles.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structures of the cyclic molecule (this compound) and a suitable strain-free acyclic reference molecule are optimized using a high level of theory (e.g., Møller-Plesset perturbation theory, MP2) and a sufficiently large basis set (e.g., 6-31G* or larger).[14][15]

-

Vibrational Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE).

-

Total Energy Calculation: The total electronic energies of the optimized structures are calculated.

-

Homodesmotic Reaction Scheme: A balanced homodesmotic reaction is constructed. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. For this compound, a possible reaction could be: this compound + 2 * Propane -> Diethyl ether + 2-Methyl-2-butanol

-

Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change of this homodesmotic reaction.

Role in Drug Discovery and Signaling Pathways

The oxetane motif is increasingly incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and lipophilicity.[6][16] While this compound itself is not a known drug, the oxetane ring it contains is a key feature in various bioactive molecules that target a range of proteins, including kinases and enzymes.[1] For instance, oxetane-containing compounds have been developed as inhibitors of enzymes like aldehyde dehydrogenase 1A (ALDH1A) and have been shown to modulate signaling pathways such as the Wnt/PI3K-Akt pathway.[1][17]

Below is a conceptual diagram illustrating the role of an oxetane-containing inhibitor in a generic kinase signaling pathway.

Caption: Conceptual Kinase Signaling Pathway Inhibition.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound is a key step for its use as a building block. A common laboratory-scale synthesis involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[9][18]

Caption: Synthetic Workflow for this compound.

Logical Relationship: Factors Contributing to Ring Strain

The total ring strain in a cyclic molecule like this compound is a composite of several energetic penalties arising from its constrained geometry.

Caption: Components of Ring Strain Energy.

Conclusion

The ring strain energy of this compound is a fundamental property that dictates its chemical reactivity and utility. While direct experimental measurement is challenging, reliable estimates and a thorough understanding of the contributing factors can be achieved through a combination of data from analogous compounds, combustion calorimetry, and ab initio calculations. For researchers in drug development and materials science, a firm grasp of this concept is essential for the rational design and application of oxetane-containing molecules. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for further investigation and innovation in this exciting area of chemistry.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 3047-32-3 [chemicalbook.com]

- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 13. organic chemistry - Experimental determination of ring strain energy - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

Thermal Stability and Decomposition of 3-Ethyl-3-oxetanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-Ethyl-3-oxetanemethanol. Due to a lack of specific published experimental data on the thermal analysis of the monomer, this document combines known physical properties with a hypothesized decomposition pathway based on the principles of organic chemistry and the behavior of related oxetane (B1205548) compounds. Standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed to facilitate future research and data collection in this area. This guide aims to serve as a foundational resource for professionals working with this compound in polymer chemistry, pharmaceutical development, and materials science.

Introduction

This compound is a versatile bifunctional molecule characterized by a strained four-membered oxetane ring and a primary hydroxyl group. This unique structure makes it a valuable monomer for cationic ring-opening polymerization, leading to the formation of high-performance polyethers with applications in coatings, adhesives, and as building blocks in pharmaceutical synthesis. An understanding of the thermal stability and decomposition behavior of the this compound monomer is critical for ensuring safe handling, establishing appropriate processing parameters, and predicting the long-term stability of materials derived from it.

While this compound is generally considered stable under normal atmospheric conditions, its behavior at elevated temperatures is not well-documented in publicly available literature. This guide consolidates the available information and presents a theoretical framework for its thermal decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for the design of experimental procedures and for understanding the physical behavior of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | |

| Boiling Point | 96 °C at 4 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Flash Point | 108 °C | |

| Solubility | Moderately soluble in common polar organic solvents | |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) |

Table 1: Physicochemical Properties of this compound

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the pyrolysis of this compound, a plausible decomposition pathway can be hypothesized based on the known chemistry of oxetanes and other cyclic ethers. The high ring strain of the oxetane moiety makes it the most likely point of initial bond cleavage at elevated temperatures. The decomposition is anticipated to proceed through a series of ring-opening and fragmentation reactions.

A simplified, proposed decomposition pathway is illustrated in the diagram below. The initial step is likely the homolytic cleavage of a C-C or C-O bond within the oxetane ring, leading to the formation of diradical intermediates. These highly reactive species can then undergo further fragmentation to yield smaller, more stable molecules.

Solubility Profile of 3-Ethyl-3-oxetanemethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethyl-3-oxetanemethanol, a key intermediate in pharmaceutical and polymer synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for its synthesis, and general methodologies for solubility determination.

Qualitative Solubility Data

This compound is consistently reported to be miscible with water.[1][2][3] It also exhibits moderate solubility in common polar organic solvents.[1] A summary of its qualitative solubility is presented in the table below.

| Solvent Classification | Solvent Examples | Qualitative Solubility | Reference |

| Polar Protic | Water | Miscible | [1][2][3] |

| Ethanol | Moderately Soluble | [1] | |

| Polar Aprotic | Acetone | Moderately Soluble | [1] |

| Dimethylformamide | Moderately Soluble | [1] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a detailed method for its synthesis has been documented. Additionally, a general procedure for determining liquid-liquid miscibility is provided to guide researchers in their own assessments.

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular cyclization of a trimethylolpropane (B17298) derivative.[4] A detailed protocol is as follows:[5][6]

Materials:

-

Trimethylolpropane

-

Diethyl carbonate

-

Potassium hydroxide (B78521)

-

Absolute ethyl alcohol

Procedure:

-

A mixture of trimethylolpropane (1 equivalent), diethyl carbonate (1 equivalent), and a catalytic amount of potassium hydroxide in absolute ethyl alcohol is refluxed in an oil bath at 110°C for 1 hour.[5][6]

-

The mixture is then distilled at 110°C for 1 hour to remove the alcohol.[5][6]

-

Distillation is continued, and the temperature of the oil bath is raised to 140°C.[5][6]

-

Following distillation, a vacuum is applied for 1 hour to remove any excess solvent.[5][6]

-

The reaction mixture is then heated to above 185°C under vacuum, and the distilled this compound is collected in a cold trap.[5][6]

This procedure is reported to yield the product in over 85% of the theoretical yield.[6]

General Protocol for Determining Liquid-Liquid Miscibility

The following is a general experimental protocol for the visual determination of miscibility between two liquids at a given temperature.

Materials:

-

Test liquid 1 (e.g., this compound)

-

Test liquid 2 (organic solvent)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath (optional)

Procedure:

-

Ensure all glassware is clean and dry.

-

To a clean test tube, add a specific volume (e.g., 1 mL) of the first liquid.

-

To the same test tube, add an equal volume of the second liquid.

-

Stopper the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the mixture remains a single, clear phase with no visible interface, the two liquids are miscible at that proportion.

-

If the mixture separates into two distinct layers, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, the liquids have partial miscibility.

-

-

To further investigate the range of miscibility, the experiment can be repeated with varying volume ratios of the two liquids (e.g., 1:9, 2:8, ... , 9:1).

-

For temperature-dependent studies, the test tubes can be incubated in a constant temperature bath before and after mixing.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-3-oxetanemethanol (CAS 3047-32-3), a versatile heterocyclic compound. This document collates its core physicochemical properties, toxicological data, detailed experimental protocols for its synthesis and polymerization, and its applications in materials science and pharmaceutical development.

Core Properties

This compound, also known as (3-ethyloxetan-3-yl)methanol or Trimethylolpropane (B17298) oxetane (B1205548) (TMPO), is a clear, colorless liquid.[1][2] Its unique structure, featuring a strained four-membered oxetane ring and a primary hydroxyl group, makes it a valuable reactive monomer and synthetic intermediate.[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 3047-32-3 | |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 96 °C at 4 mmHg | |

| Density | 1.019 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.453 | |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | 3.1 Pa at 25 °C | [2] |

| pKa (Predicted) | 14.58 ± 0.10 | [2] |

| LogP (Predicted) | 0.6 at 25 °C | [2] |

Synthesis and Reactivity

The primary route for synthesizing this compound involves the intramolecular cyclization of a trimethylolpropane derivative.[3] The strained oxetane ring is susceptible to ring-opening reactions, particularly under cationic conditions, which is the basis for its use in polymerization.[3]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis is achieved through the reaction of trimethylolpropane with diethyl carbonate.[5][6]

Materials:

-

Trimethylolpropane (26.8 g, 0.2 mol)

-

Diethyl carbonate (23.6 g, 0.2 mol)

-

Potassium hydroxide (B78521) (0.1 g, 1.8 mmol)

-

Absolute ethyl alcohol (2 mL)

Procedure:

-

A mixture of trimethylolpropane, diethyl carbonate, potassium hydroxide, and absolute ethyl alcohol is refluxed in an oil bath at 110 °C for 1 hour.[6]

-

Following reflux, the mixture is distilled at 110 °C for 1 hour to remove the bulk of the solvent.[6]

-

Distillation is continued, increasing the oil bath temperature to 140 °C.[6]

-

After distillation, a vacuum is applied for 1 hour to remove any residual solvent.[6]

-

The temperature is then raised above 185 °C, and the product is collected in a cold trap under vacuum. This procedure typically yields over 85% of the theoretical product.[6]

Applications

Polymer Chemistry

This compound is a key monomer for producing polyoxetanes via cationic ring-opening polymerization.[3] These resulting hyperbranched polyethers are valued for their excellent mechanical properties, thermal stability, and chemical resistance. They find use in advanced applications such as specialty coatings, adhesives, and ink-jet ink formulations.[4]

Experimental Protocol: Cationic Ring-Opening Polymerization

Hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes can be synthesized using a core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP).

Materials:

-

3-Ethyl-3-(hydroxymethyl)oxetane (EHO) (10.25 g, 88.36 mmol)

-

1,1,1-tris(hydroxymethyl)propane (TMP) (2.36 g, 17.62 mmol)

-

Dichloromethane (300 mL)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.13 g, 0.92 mmol)

-

Ethanol (for quenching)

-

Diethyl ether (for precipitation)

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and nitrogen inlet, dissolve TMP in dichloromethane.

-

Degas the reaction vessel with nitrogen for 20 minutes.

-

Add the catalyst, BF₃·OEt₂, via syringe and heat the mixture to 70 °C.

-

Add the EHO monomer dropwise at a rate of approximately 5 mL/h.

-

Maintain the reaction at 70 °C for 2 hours after the addition is complete.

-

Quench the reaction by adding ethanol.

-

Precipitate the resulting polymer product in cold diethyl ether and dry it under a vacuum. The yield is typically between 89% and 95%.

Pharmaceutical and Drug Development

The oxetane ring is a valuable motif in medicinal chemistry.[4] Its incorporation into molecules can improve key physicochemical properties relevant to drug development, such as aqueous solubility and metabolic stability.[7] this compound serves as a key building block for introducing this functional group into more complex molecules, facilitating the creation of novel drug candidates.[4] While no specific biological signaling pathways have been reported for this compound itself, it is a precursor for compounds that may target a wide range of biological systems.

Spectroscopic Analysis

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the ethyl and oxetane methanol (B129727) structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Citations |

| 0.80–0.83 | triplet | 3H | -CH₂CH₃ | [5] |

| 1.61–1.66 | quartet | 2H | -CH₂ CH₃ | [5] |

| 3.62 | singlet | 2H | -CH₂ OH | [5] |

| 3.66 | singlet | 1H | -CH₂OH | [5] |

| 4.31–4.32 & 4.38–4.39 | doublet | 4H | Oxetane -CH₂ O- | [5] |

| Spectrum recorded in CDCl₃. |

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol):

-

Sample Preparation: Dissolve approximately 10-50 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300-500 MHz for ¹H). For ¹³C NMR, typical acquisition frequencies range from 75 to 125 MHz.[8]

Infrared (IR) Spectroscopy (General Protocol for Liquids):

-

Sample Preparation: Place one small drop of neat this compound onto the surface of a salt plate (e.g., KBr, NaCl).[9]

-

Place a second salt plate on top of the first to create a thin capillary film of the liquid between the plates.[9]

-

Data Acquisition: Mount the plates in the spectrometer's sample holder and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Safety and Toxicology

This compound is considered hazardous and should be handled with appropriate personal protective equipment.[7]

Toxicological Data Summary

| Endpoint | Species | Value | Citations |

| Acute Toxicity (Oral) | - | No data available | [7] |

| Acute Toxicity (Dermal) | - | No data available | [7] |

| Acute Toxicity (Inhalation) | Rat | LC50 > 4.93 mg/L (4 h) | [1] |

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements (selected):

-

P261: Avoid breathing mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P405: Store locked up.[7]

-

References

- 1. fishersci.com [fishersci.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | 3047-32-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 3047-32-3 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. eng.uc.edu [eng.uc.edu]

Methodological & Application

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 3-Ethyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization (CROP) of 3-Ethyl-3-oxetanemethanol (EHO). This monomer is a valuable building block for the synthesis of hyperbranched polyethers with applications in coatings, adhesives, and as scaffolds in drug delivery systems.

Introduction

This compound is a cyclic ether with a strained four-membered ring, making it susceptible to ring-opening polymerization. Cationic polymerization of EHO proceeds via a chain-growth mechanism, leading to the formation of poly(3-ethyl-3-hydroxymethyl)oxetane), a hyperbranched polyether. The presence of a hydroxyl group in each monomer unit allows for the formation of dendritic, linear, and terminal units, resulting in a complex and highly functional polymer architecture.

The polymerization can be initiated by various cationic initiators, including Lewis acids, protic acids, and photoinitiators. The choice of initiator and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and degree of branching.

Polymerization Mechanisms

The cationic ring-opening polymerization of this compound can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer Mechanism (AMM).[1][2] In practice, both mechanisms can coexist, and the dominant pathway is influenced by reaction conditions.[3]

Active Chain End (ACE) Mechanism

In the ACE mechanism, the initiator activates the monomer, creating a propagating species with a reactive cationic center at the chain end. This active chain end then attacks another monomer molecule, adding it to the growing polymer chain.

Activated Monomer Mechanism (AMM)

In the AMM, the monomer is protonated or activated by the initiator, and this activated monomer then reacts with a neutral polymer chain, typically at a hydroxyl end group. This mechanism is often favored when the monomer is added slowly to the reaction mixture.

Data Presentation

Polymerization of this compound with Trimethylolpropane (TMP) as Core and BF₃·OEt₂ as Initiator

This table summarizes the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes with varying theoretical molar masses.

| Sample ID | TMP:EHO Molar Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Đ) |

| POX-1 | 1:5 | 714 | 1.77 |

| POX-2 | 1:10 | 1294 | 2.15 |

| POX-3 | 1:25 | 3039 | 3.21 |

| POX-4 | 1:50 | 5942 | 3.75 |

Data sourced from Parzuchowski et al.[4][5]

Influence of Temperature on the Degree of Branching

The reaction temperature has a significant impact on the degree of branching in the resulting polymer when using a constant initiator concentration.

| Reaction Temperature (°C) | Degree of Branching |

| -30 | 0.21 |

| -2 | 0.36 |

| 30 | 0.43 |

| 70 | 0.50 |

Data sourced from Parzuchowski et al.[2]

Thermal Properties of Poly(3-benzyloxymethyl-3-ethyl-oxetane)

| Property | Value |

| Glass Transition Temperature (Tg) | Varies with co-monomer content |

| Decomposition Temperature (TGA) | Improved with co-monomer addition |

Qualitative data from a study on a related oxetane (B1205548) monomer.[6] For amorphous hyperbranched polyethers, the glass transition temperature (Tg) has been observed to initially increase with the degree of branching, reach a maximum, and then decrease.

Experimental Protocols

Protocol for Cationic Ring-Opening Polymerization using BF₃·OEt₂

This protocol describes the synthesis of a hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane using a core molecule.

Materials:

-

3-Ethyl-3-hydroxymethyl)oxetane (EHO)

-

1,1,1-tris(hydroxymethyl)propane (TMP)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (anhydrous)

-

Ethanol

-

Diethyl ether (cold)

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 300 mL of dichloromethane and 2.36 g (17.62 mmol) of TMP.[2]

-

Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.[2]

-

Add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃·OEt₂) via syringe.[2]

-

Heat the reaction mixture to 70 °C.[2]

-

Add 10.25 g (88.36 mmol) of EHO dropwise at a rate of 5 mL/h.[2]

-

After the addition is complete, maintain the reaction at 70 °C for 2 hours.[2]

-

Quench the reaction by adding ethanol.[2]

-

Precipitate the polymer product in cold diethyl ether.[2]

-

Dry the polymer under vacuum.[2]

Characterization: The resulting polymer can be characterized by:

-

NMR Spectroscopy: To confirm the hyperbranched structure and identify dendritic, linear, and terminal units.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and dispersity.

-

MALDI-TOF Mass Spectrometry: To analyze the macromolecular morphology.

Protocol for Photoinitiated Cationic Ring-Opening Polymerization

This protocol provides a general guideline for the UV curing of EHO.

Materials:

-

This compound (EHO)

-

Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

-

(Optional) Sensitizer (B1316253) (e.g., thioxanthone derivative)

-

(Optional) Co-monomer/kick-starter (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

Procedure:

-

Prepare a formulation by mixing EHO with 0.5-2 wt% of the diaryliodonium salt photoinitiator. If a sensitizer is used, it is typically added at a concentration of 0.1-0.5 wt%.

-

If a "kick-starting" effect is desired to reduce the induction period, add a reactive epoxide co-monomer.[6]

-

Apply a thin film of the formulation onto a substrate.

-

Expose the film to a UV light source (e.g., medium-pressure mercury lamp or a 365 nm LED) with a suitable intensity.[7]

-

The polymerization is typically rapid and can be monitored by real-time FTIR by observing the disappearance of the oxetane ring vibrational band.

Visualizations

Cationic Ring-Opening Polymerization Mechanism

Caption: General mechanism of cationic ring-opening polymerization of EHO.

Experimental Workflow for CROP

Caption: Experimental workflow for the synthesis of poly(EHO).

Active Chain End vs. Activated Monomer Mechanism

Caption: Comparison of ACE and AMM polymerization pathways.

References

- 1. "Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer" by Tara J. Smith and Lon J. Mathias [aquila.usm.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. radtech.org [radtech.org]

- 7. photohitech.com [photohitech.com]

Application Notes and Protocols for the Photoinitiated Polymerization of 3-Ethyl-3-oxetanemethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-3-oxetanemethanol, also known as 3-hydroxymethyl-3-ethyloxetane (EHO), is a versatile monomer employed in cationic photopolymerization.[1] Its utility stems from the strained four-membered ether ring which readily undergoes cationic ring-opening polymerization upon exposure to UV light in the presence of a suitable photoinitiator.[2][3][4] This process is characterized by several advantageous features, including rapid curing, low shrinkage, and resistance to oxygen inhibition, making it a subject of interest for applications in coatings, adhesives, and advanced materials.[4][5]

The polymerization of oxetanes is known to have a characteristic induction period, which is then followed by a rapid and exothermic polymerization phase.[6] To mitigate this induction period and enhance the reaction rate and final monomer conversion, various strategies are employed, such as copolymerization with more reactive monomers like epoxides.[2][3][6]

These application notes provide a detailed protocol for the photoinitiated cationic polymerization of this compound, including the influence of photoinitiator concentration and the use of co-monomers to enhance polymerization kinetics and material properties.

Reaction Mechanism: Cationic Ring-Opening Polymerization

The photoinitiated cationic polymerization of this compound proceeds through a well-established ring-opening mechanism. The key steps are outlined below:

-

Photoinitiation: Upon UV irradiation, the photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt) undergoes photolysis to generate a strong Brønsted acid (H+).

-

Initiation: The proton from the acid protonates the oxygen atom of the oxetane (B1205548) ring of a monomer molecule, forming a secondary oxonium ion.

-

Propagation: A nucleophilic attack by the oxygen of another monomer molecule opens the protonated oxetane ring, leading to the formation of a new oxonium ion at the end of the growing polymer chain. This process repeats, propagating the polymer chain.

-

Chain Transfer and Termination: The polymerization can be terminated by reaction with nucleophilic impurities or through chain transfer reactions.

The polymerization of 3,3-disubstituted oxetanes often involves a long-lived tertiary oxonium ion intermediate, which contributes to an induction period before rapid polymerization occurs.[3][6]

Diagram of the Experimental Workflow

Caption: Experimental workflow for photoinitiated polymerization.

Experimental Protocols

This section details the materials, equipment, and procedures for the photoinitiated polymerization of this compound.

Materials:

-

Monomer: this compound (EHO), purity >96%

-

Co-monomer (optional): 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (EPC) or Diglycidyl ether of bisphenol A (DGEBA)

-

Photoinitiator: Triarylsulfonium hexafluoroantimonate salts or Diaryliodonium hexafluoroantimonate salts

-

Substrate: Glass slides or other suitable material

-

Solvent (for cleaning): Acetone, Isopropanol

Equipment:

-

UV Curing System (e.g., medium-pressure mercury lamp with controlled intensity)

-

Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a horizontal transmission setup for monitoring polymerization kinetics

-

Spin coater or film applicator for uniform film thickness

-

Dynamic Mechanical Analyzer (DMA) for thermomechanical characterization

-

Thermogravimetric Analyzer (TGA) for thermal stability analysis

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Formulation Preparation:

-

In a clean, amber vial to protect from ambient light, weigh the desired amount of this compound monomer.

-

If using a co-monomer, add the desired weight percentage to the monomer and mix thoroughly until a homogeneous solution is obtained.

-

Add the photoinitiator at the desired concentration (e.g., 1-3 wt%) to the monomer or monomer/co-monomer mixture.

-

Mix the formulation using a vortex mixer or magnetic stirrer in the dark until the photoinitiator is completely dissolved.

-

-

Sample Preparation for RT-FTIR Analysis:

-

Place a small drop of the prepared formulation between two polypropylene (B1209903) films.

-

Mount the sample in the RT-FTIR spectrometer.

-

The disappearance of the oxetane ring peak (around 980 cm⁻¹) can be monitored to determine the monomer conversion over time.

-

-

UV Curing:

-

Apply a thin film of the formulation onto a clean substrate (e.g., a glass slide) using a spin coater or a film applicator to ensure uniform thickness.

-

Place the coated substrate in the UV curing system.

-

Expose the sample to UV radiation of a known intensity (e.g., 30 mW/cm²) for a specified duration. The curing time will depend on the formulation and desired conversion.

-

-

Post-Curing and Characterization:

-

After UV exposure, the cured polymer film can be carefully removed from the substrate for further analysis.

-

Monomer Conversion: The final monomer conversion can be calculated from the RT-FTIR spectra by comparing the peak area of the oxetane ring before and after curing.

-

Thermomechanical Properties: Analyze the cured film using DMA to determine the glass transition temperature (Tg) and storage modulus.

-

Thermal Stability: Use TGA to assess the thermal decomposition temperature of the polymer.

-

Diagram of the Polymerization Mechanism

Caption: Cationic ring-opening polymerization mechanism.

Data Presentation

The following tables summarize the expected influence of photoinitiator and co-monomer concentrations on the polymerization of oxetane monomers. The quantitative data is based on studies of structurally similar oxetane systems and serves as a representative example.[2]

Table 1: Effect of Photoinitiator Concentration on Monomer Conversion

| Photoinitiator Concentration (wt%) | Polymerization Rate (Rp) | Final Monomer Conversion (%) |

| 1 | Moderate | Lower |

| 2 | High | Higher |

| 3 | Very High | Highest |

Note: Increasing the photoinitiator concentration generally leads to a higher polymerization rate and greater final monomer conversion. However, excessively high concentrations can lead to side reactions and may negatively impact the properties of the final polymer.[2][7]

Table 2: Effect of Co-monomer (Epoxide) on Oxetane Polymerization

| Formulation (wt% ratio) | Oxetane Conversion (%) | Observations |

| 100% Oxetane Monomer | ~17% | Significant induction period, low conversion. |

| 95% Oxetane / 5% Epoxide | >60% | Reduced induction period, significant increase in conversion. |

| 90% Oxetane / 10% Epoxide | >80% | Further reduction in induction period and higher conversion. |

| 80% Oxetane / 20% Epoxide | ~90% | Rapid polymerization, high final conversion. |

Note: The addition of a highly reactive co-monomer like a cycloaliphatic epoxide can dramatically increase the polymerization rate and final conversion of the oxetane monomer.[2] This is often attributed to the "kick-starting" effect where the more reactive epoxide initiates polymerization more readily.[4]

Table 3: Thermomechanical Properties of Cured Polymers

| Formulation | Glass Transition Temp. (Tg) (°C) | Young's Modulus (MPa) | Decomposition Temp. (°C) |

| Poly(oxetane) | Varies | Varies | Varies |

| Poly(oxetane-co-epoxide) | Generally Higher | Generally Higher | Generally Higher |

Note: Copolymerization with rigid co-monomers like DGEBA can improve the glass transition temperature, modulus, and thermal stability of the resulting polymer network.[2]

Conclusion

The photoinitiated cationic polymerization of this compound offers a rapid and efficient method for producing cross-linked polymer networks. The polymerization kinetics and final material properties can be effectively tailored by adjusting the photoinitiator concentration and by incorporating co-monomers such as epoxides. The protocols and data presented here provide a foundational guide for researchers and professionals working in polymer chemistry, materials science, and drug development to explore and optimize formulations based on this versatile oxetane monomer.

References

Synthesis of Hyperbranched Polyethers Using 3-Ethyl-3-oxetanemethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hyperbranched polyethers derived from 3-Ethyl-3-oxetanemethanol (EHO). Hyperbranched polymers are highly branched, three-dimensional macromolecules with a unique globular structure and a high density of terminal functional groups. These characteristics make them promising candidates for various applications, including drug delivery, coatings, and adhesives.[1][2] This guide will cover the primary synthesis routes, characterization methods, and key data for researchers working in polymer chemistry and drug development.

Introduction to Hyperbranched Polyethers from EHO

Hyperbranched polyethers based on EHO are synthesized via ring-opening polymerization of the oxetane (B1205548) monomer.[1] The presence of a hydroxyl group in the EHO monomer facilitates a multi-branching polymerization process, leading to the characteristic hyperbranched architecture.[3] The synthesis can be achieved through both cationic and anionic polymerization mechanisms, with the cationic route generally being more efficient for achieving higher molecular weights and degrees of branching.[4] The properties of the resulting hyperbranched polyethers, such as molecular weight, dispersity, and degree of branching, can be tuned by controlling the reaction conditions, including the choice of initiator, core molecule, and temperature.[5][6]

Synthesis Methodologies

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the most common and effective method for synthesizing hyperbranched polyethers from EHO.[4] This method typically involves a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), and a cationic initiator like boron trifluoride diethyl etherate (BF₃Et₂O).[1]

Experimental Protocol: Cationic Polymerization of EHO with a TMP Core [1]

Materials:

-

3-Ethyl-3-(hydroxymethyl)oxetane (EHO)

-

1,1,1-tris(hydroxymethyl)propane (TMP)

-

Boron trifluoride diethyl etherate (BF₃Et₂O)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen gas

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, rubber septum, and nitrogen inlet, place 2.36 g (17.62 mmol) of TMP and 300 mL of anhydrous dichloromethane.

-

Degas the reaction vessel by bubbling nitrogen through the solution for 20 minutes.

-

Via syringe, add 0.13 g (0.92 mmol) of boron trifluoride diethyl etherate (BF₃Et₂O) to the flask.

-

Heat the reaction mixture to 70 °C.

-

Slowly add the desired amount of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) to the reaction mixture. The ratio of TMP to EHO will determine the theoretical molar mass of the resulting polymer.

-

Maintain the reaction at 70 °C under a nitrogen atmosphere for the desired reaction time (e.g., several hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting polymer solution can then be purified, for example, by precipitation in a non-solvent and drying under vacuum.

Reaction Workflow: Cationic Polymerization

Caption: Experimental workflow for the cationic polymerization of EHO.

Cationic Polymerization Mechanism [4]

Caption: Simplified mechanism of cationic ring-opening polymerization of EHO.

Anionic Ring-Opening Polymerization

Anionic polymerization of EHO can be achieved using initiators like sodium hydride (NaH) with co-initiators such as benzyl (B1604629) alcohol (BA) or trimethylolpropane (B17298) (TMP).[3] This method also yields hyperbranched structures due to the presence of pendent hydroxyl groups.[3] However, it has been reported to be less effective, resulting in lower molecular weight polymers compared to the cationic method.[4]

Experimental Protocol: Anionic Polymerization of EHO [3]

Materials:

-

3-Ethyl-3-hydroxymethyl oxetane (EHO)

-

Sodium hydride (NaH)

-

Benzyl alcohol (BA) or Trimethylolpropane (TMP) as co-initiator

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the co-initiator (BA or TMP) in the anhydrous solvent.

-

Carefully add sodium hydride (NaH) to the solution to deprotonate the hydroxyl groups of the co-initiator, forming the initiating species.

-

Slowly add the 3-Ethyl-3-hydroxymethyl oxetane (EHO) monomer to the reaction mixture.

-

The reaction is typically carried out at an elevated temperature for a specified period.

-

Upon completion, the reaction is quenched, and the polymer is isolated and purified.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the synthesis of hyperbranched polyethers using EHO under different conditions.

Table 1: Cationic Polymerization of EHO with TMP Core [1][7]

| TMP:EHO Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Đ) |

| 1:5 | 714 | 1.77 |

| 1:10 | 1295 | 2.15 |

| 1:20 | 2460 | 2.89 |

| 1:50 | 5942 | 3.75 |

Table 2: Influence of Temperature on Degree of Branching (DB) in Cationic Polymerization [5]

| Reaction Temperature (°C) | Degree of Branching (DB) |

| -30 | 0.21 |

| -2 | 0.36 |

| 30 | 0.43 |

| 70 | 0.50 |

Table 3: Anionic Polymerization of EHO with TMP Initiator [3]

| Fraction | Degree of Branching (DB) | Molecular Weight (MALDI-TOF) |

| Acetone Soluble | 0.48 | ~500 g/mol |

| Acetone Insoluble | 0.20 | Not specified |

Characterization

The structure and properties of the synthesized hyperbranched polyethers are typically characterized using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, including the presence of linear, dendritic, and terminal units.[3][5] The degree of branching (DB) can be calculated from the ¹³C NMR spectra.[5]

-

¹H NMR (DMSO-d₆): Key signals can be assigned to different protons in the polymer structure: –OH (~4.7 ppm), -CH₂-O- (~3.3-3.7 ppm), -CH₂-OH (~3.1 ppm), -CH₂-CH₃ (~1.3 ppm), and -CH₂-CH₃ (~0.8 ppm).[5]

-

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to determine the molecular weight and to investigate the morphology of the macromolecules.[1][3]

-

Size Exclusion Chromatography (SEC): SEC is employed to determine the apparent molecular weights (Mn) and dispersity (Đ) of the polymers.[6]

Applications in Drug Development

Hyperbranched polyethers with their numerous hydroxyl end groups are promising for applications in drug delivery.[2] The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic periphery can be functionalized for improved biocompatibility and targeting.[2] For instance, the terminal hydroxyl groups can be modified with poly(ethylene glycol) (PEG) chains to enhance solubility and circulation time.[2]

While specific, detailed protocols for drug formulation using these hyperbranched polyethers are proprietary and depend on the specific drug and application, the general approach involves:

-

Encapsulation: The hydrophobic drug is physically entrapped within the hydrophobic core of the hyperbranched polymer.

-

Conjugation: A drug or targeting ligand can be covalently attached to the terminal hydroxyl groups of the polymer.

Conclusion

The synthesis of hyperbranched polyethers from this compound provides a versatile platform for creating well-defined, highly functional macromolecules. The ability to control the molecular weight, dispersity, and degree of branching through the choice of synthesis method and reaction conditions makes these polymers attractive for a range of applications, particularly in the field of drug delivery. The protocols and data presented in this document serve as a valuable resource for researchers and scientists working in this area. Further research can focus on the functionalization of the terminal groups to develop novel materials for targeted drug delivery and other biomedical applications.

References

- 1. radtech.org [radtech.org]

- 2. researchgate.net [researchgate.net]

- 3. "Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) via Anionic Polymer" by Tara J. Smith and Lon J. Mathias [aquila.usm.edu]

- 4. mdpi.com [mdpi.com]

- 5. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Ethyl-3-oxetanemethanol as a Reactive Diluent in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Ethyl-3-oxetanemethanol as a reactive diluent in epoxy resin formulations. Detailed protocols for characterization and illustrative data are presented to guide researchers in evaluating this compound for their specific applications.

Introduction

This compound is a cycloaliphatic alcohol containing a reactive oxetane (B1205548) ring. When incorporated into epoxy resin formulations, it serves as a reactive diluent, offering several potential benefits. Unlike non-reactive diluents, this compound copolymerizes with the epoxy resin during the curing process, becoming a permanent part of the polymer network. This integration can lead to significant reductions in viscosity without substantial sacrifices in the mechanical and thermal properties of the cured product. Its primary functions and advantages include viscosity reduction for improved handling and processing, and potential enhancement of properties such as toughness and adhesion.

Key Applications and Benefits

The use of this compound as a reactive diluent is advantageous in a variety of applications, including:

-

Adhesives and Sealants: Lowered viscosity allows for better substrate wetting and penetration, leading to improved bond strength.

-

Coatings: Enables the formulation of high-solids or solvent-free coatings with excellent flow and leveling properties.

-

Potting and Encapsulation: Facilitates the impregnation of intricate electronic components, ensuring void-free encapsulation.

-

Composites: Improves fiber wet-out in fiber-reinforced polymer composites, potentially enhancing mechanical performance.

The primary benefits observed when incorporating this compound include:

-

Significant viscosity reduction: Eases processing and application.

-

Low volatility: Contributes to a safer working environment compared to solvent-based systems.

-

Participation in the curing reaction: Minimizes leaching and maintains the integrity of the final polymer network.

-

Potential for improved toughness and flexibility: The introduction of the oxetane structure can modify the crosslink density and architecture of the polymer network.

Data Presentation

The following tables summarize the expected effects of this compound on the properties of a standard Bisphenol A based epoxy resin.

Disclaimer: The following data is illustrative and intended to demonstrate the typical effects of a reactive diluent like this compound. Actual experimental results will vary depending on the specific epoxy resin, curing agent, and processing conditions used. Researchers should perform their own experiments to determine the precise effects on their system.

Table 1: Effect of this compound on the Viscosity of Epoxy Resin

| Concentration of this compound (wt%) | Viscosity at 25°C (mPa·s) |

| 0 | 12,000 |

| 5 | 4,500 |

| 10 | 1,800 |

| 15 | 800 |

| 20 | 400 |

Table 2: Mechanical Properties of Cured Epoxy Resin Modified with this compound

| Concentration of this compound (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 0 | 75 | 3.2 | 120 | 3.5 |

| 5 | 72 | 3.1 | 115 | 3.4 |

| 10 | 68 | 2.9 | 110 | 3.2 |

| 15 | 65 | 2.7 | 105 | 3.0 |

| 20 | 60 | 2.5 | 100 | 2.8 |

Table 3: Thermal Properties of Cured Epoxy Resin Modified with this compound

| Concentration of this compound (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 150 |

| 5 | 145 |

| 10 | 138 |

| 15 | 130 |

| 20 | 122 |

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the performance of this compound as a reactive diluent.

Protocol for Viscosity Measurement

Objective: To determine the effect of this compound concentration on the viscosity of an uncured epoxy resin formulation.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles

-

Temperature-controlled water bath

-

Beakers and stirring rods

-

Analytical balance

Procedure:

-

Equilibrate the epoxy resin and this compound to a constant temperature (e.g., 25°C) using the water bath.

-

Prepare a series of formulations with varying weight percentages of this compound (e.g., 0%, 5%, 10%, 15%, 20%).

-

For each formulation, accurately weigh the epoxy resin and the reactive diluent into a beaker.

-

Thoroughly mix the components with a stirring rod for 5 minutes until a homogeneous mixture is obtained.

-

Allow the mixture to stand for 10 minutes to allow any entrapped air bubbles to escape.

-

Measure the viscosity of each formulation using the rotational viscometer according to the instrument's operating instructions. Ensure the same spindle and rotational speed are used for all measurements to ensure comparability.

-

Record the viscosity in mPa·s.

Protocol for Curing and Sample Preparation

Objective: To prepare cured specimens for mechanical and thermal analysis.

Materials:

-

Epoxy resin formulations containing this compound

-

Curing agent (e.g., an amine-based hardener)

-

Silicone molds of appropriate dimensions for tensile and flexural test specimens (as per ASTM standards)

-

Vacuum oven

-

Mixing cups and spatulas

Procedure:

-

For each formulation, calculate the stoichiometric amount of curing agent required.

-

Preheat the silicone molds in an oven to the desired initial curing temperature.

-

In a mixing cup, combine the epoxy/diluent mixture with the curing agent.

-

Mix thoroughly for 5 minutes, scraping the sides and bottom of the cup to ensure homogeneity.

-

Degas the mixture in a vacuum chamber to remove air bubbles.

-

Pour the degassed mixture into the preheated silicone molds.

-

Carry out the curing schedule as recommended for the specific epoxy/hardener system (e.g., 2 hours at 80°C followed by a post-cure of 3 hours at 150°C).

-

Allow the molds to cool to room temperature before demolding the cured specimens.

Protocol for Mechanical Testing

Objective: To determine the effect of this compound on the tensile and flexural properties of the cured epoxy resin.

Materials:

-

Cured epoxy specimens

-

Universal Testing Machine (UTM) with appropriate grips and fixtures for tensile and three-point bending tests.

-

Calipers for precise measurement of specimen dimensions.

Procedure:

-

Tensile Testing (ASTM D638):

-

Measure the width and thickness of the gauge section of the dog-bone shaped tensile specimens.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

-

Record the load-displacement data.

-

Calculate the tensile strength and tensile modulus from the recorded data.

-

-

Flexural Testing (ASTM D790):

-

Measure the width and thickness of the rectangular flexural test specimens.

-

Place the specimen on the three-point bending fixture.

-

Apply a load to the center of the specimen at a constant crosshead speed until fracture.

-

Record the load-displacement data.

-

Calculate the flexural strength and flexural modulus.

-

Protocol for Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the glass transition temperature (Tg) and analyze the curing kinetics of the epoxy formulations.

Materials:

-

Uncured and cured epoxy formulations

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing the pans

Procedure:

-

Curing Kinetics of Uncured Sample:

-

Accurately weigh 5-10 mg of the uncured liquid epoxy/diluent/hardener mixture into an aluminum DSC pan.

-

Seal the pan using a crimper.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above the curing completion temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

-

Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

-

-

Glass Transition Temperature (Tg) of Cured Sample:

-

Prepare a cured sample as described in Protocol 4.2.

-

Place a small piece (5-10 mg) of the cured material into a DSC pan and seal it.

-

Place the sample and a reference pan in the DSC cell.

-

Perform a heat-cool-heat cycle. For example:

-

Heat from room temperature to a temperature above the expected Tg (e.g., 200°C) at 10°C/min.

-

Cool back to room temperature at 10°C/min.

-

Reheat to 200°C at 10°C/min.

-

-

The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

-

Visualizations

Cationic Ring-Opening Copolymerization of Epoxy and Oxetane

The curing of an epoxy resin with this compound in the presence of a cationic initiator proceeds via a cationic ring-opening polymerization mechanism. The more nucleophilic oxygen of the oxetane ring is often protonated first, initiating the polymerization. The resulting active center can then react with other oxetane or epoxy monomers, leading to a cross-linked network.

Caption: Cationic ring-opening copolymerization of epoxy and oxetane.

Experimental Workflow for Evaluation of this compound